molecular formula C16H15BrN4OS B12133259 5-[(3-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine

5-[(3-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12133259
M. Wt: 391.3 g/mol
InChI Key: TYCVDQHQGNPNDP-UHFFFAOYSA-N
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Description

5-[(3-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a triazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-bromobenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with 2-methoxyphenylhydrazine to form the hydrazone, which undergoes cyclization with triethyl orthoformate to yield the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group or the triazole ring.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(3-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(3-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Known for its antibacterial properties.

    1,2,4-Triazole derivatives: Widely studied for their antimicrobial and antifungal activities.

Uniqueness

5-[(3-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H15BrN4OS

Molecular Weight

391.3 g/mol

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15BrN4OS/c1-22-14-8-3-2-7-13(14)15-19-20-16(21(15)18)23-10-11-5-4-6-12(17)9-11/h2-9H,10,18H2,1H3

InChI Key

TYCVDQHQGNPNDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N)SCC3=CC(=CC=C3)Br

Origin of Product

United States

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